5-(Azidomethyl)-2-methylpyrimidine
Overview
Description
5-(Azidomethyl)-2-methylpyrimidine is an organic compound belonging to the class of azido-modified nucleosides. It is characterized by the presence of an azido group (-N₃) attached to a methylpyrimidine ring.
Mechanism of Action
Target of Action
Azido compounds, in general, have been shown to interact with various cellular components, including dna and rna .
Mode of Action
It is known that azido compounds can incorporate into dna and rna, disrupting their metabolism and inhibiting protein and dna synthesis . This incorporation can lead to cytotoxic effects, making such compounds potentially useful in cancer treatment .
Biochemical Pathways
Azido compounds are known to disrupt rna and dna metabolism, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that azido compounds can be incorporated into dna and rna, suggesting that they may be distributed throughout the body and metabolized in various tissues .
Result of Action
The incorporation of azido compounds into dna and rna can disrupt their metabolism and inhibit protein and dna synthesis, leading to cytotoxic effects .
Action Environment
The action of 5-(Azidomethyl)-2-methylpyrimidine can be influenced by various environmental factors. For instance, the acidic tumor microenvironment, which mainly results from the high glycolytic rate of tumor cells, has been characterized as a hallmark of solid tumors and found to be a pivotal factor participating in tumor progression . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the acidity of the tumor microenvironment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-methylpyrimidine typically involves the introduction of the azido group into a pre-existing pyrimidine structure. One common method includes the reaction of a 5-chloromethyl-2-methylpyrimidine precursor with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Triazoles: Formed via azide-alkyne cycloaddition.
Scientific Research Applications
5-(Azidomethyl)-2-methyl
Properties
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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